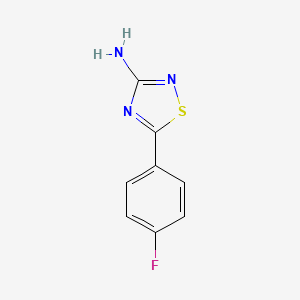

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group and an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated thiadiazole derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily recognized for its antimicrobial and anticancer properties. Thiadiazole derivatives, including 5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine, are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives can effectively combat bacterial infections. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as fluorine, enhances this activity by increasing the lipophilicity and stability of the compounds .

Anticancer Properties

The mechanism of action for anticancer activity often involves the inhibition of enzymes related to cell proliferation. Compounds like this compound may inhibit specific receptors or enzymes that play crucial roles in cancer cell growth .

Chemical Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions between appropriate precursors. A common method includes the reaction of 4-fluorobenzyl chloride with thiosemicarbazide under dehydrating conditions .

Industrial Production

In an industrial context, optimizing synthesis routes for yield and purity is essential. Techniques such as continuous flow reactors are increasingly employed for large-scale production .

Case Studies and Research Findings

Several studies have documented the effectiveness of thiadiazole derivatives in various applications:

- A study highlighted the antimicrobial efficacy of fluorinated thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing MIC values lower than standard antibiotics .

- Another research explored the synthesis of new thiadiazole derivatives with enhanced anti-inflammatory properties, indicating potential therapeutic applications beyond antimicrobial effects .

Mécanisme D'action

The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole

Uniqueness

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

5-(4-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and other significant biological activities.

Structural Characteristics

The compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing nitrogen and sulfur atoms. The presence of the 4-fluorophenyl group enhances its biological activity and solubility properties. This structural configuration is pivotal in determining the compound's interaction with biological targets.

Pharmacological Activities

Thiadiazole derivatives have been extensively studied for various biological activities, including:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that halogenated phenyl groups can enhance antibacterial effects. For instance, derivatives with fluorine substituents have shown improved activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Several studies have highlighted the anticancer potential of thiadiazole derivatives. In one study, compounds derived from this compound were evaluated in male Swiss albino mice using Ehrlich’s Ascites carcinoma cells. Results demonstrated a reduction in tumor volume and viable cell count, indicating significant anticancer efficacy . The mechanism of action includes inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : In vitro evaluations of various thiadiazole derivatives demonstrated potent activity against multiple bacterial strains. The presence of fluorine was particularly beneficial in enhancing these effects.

- Anticancer Mechanisms : The anticancer activity is attributed to the compound's ability to inhibit RNA and DNA synthesis without affecting protein synthesis. This selective action is crucial for minimizing side effects during cancer treatment .

- CNS Effects : Some studies suggest that certain thiadiazole derivatives may exhibit CNS depressant properties, which could be beneficial in treating neurological disorders .

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIMNOLKKPZKTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NS2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.